molecular formula C10H22N2O3 B14024674 Tert-butyl (2-hydroxy-2-methyl-3-(methylamino)propyl)carbamate

Tert-butyl (2-hydroxy-2-methyl-3-(methylamino)propyl)carbamate

Cat. No.: B14024674
M. Wt: 218.29 g/mol
InChI Key: QQJNVLHEDSBPBR-UHFFFAOYSA-N
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Description

Tert-butyl (2-hydroxy-2-methyl-3-(methylamino)propyl)carbamate is an organic compound with a complex structure that includes a tert-butyl group, a hydroxy group, a methyl group, and a methylamino group. This compound is often used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2-hydroxy-2-methyl-3-(methylamino)propyl)carbamate typically involves the reaction of tert-butyl carbamate with other reagents under specific conditions. One common method is the palladium-catalyzed cross-coupling reaction with aryl halides in the presence of cesium carbonate as a base and 1,4-dioxane as a solvent . This reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2-hydroxy-2-methyl-3-(methylamino)propyl)carbamate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like hydroxide ions, electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Tert-butyl (2-hydroxy-2-methyl-3-(methylamino)propyl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which tert-butyl (2-hydroxy-2-methyl-3-(methylamino)propyl)carbamate exerts its effects involves interactions with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, modulating biochemical processes at the molecular level. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (2-hydroxy-2-methyl-3-(methylamino)propyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable in specialized applications where other compounds may not be as effective.

Properties

Molecular Formula

C10H22N2O3

Molecular Weight

218.29 g/mol

IUPAC Name

tert-butyl N-[2-hydroxy-2-methyl-3-(methylamino)propyl]carbamate

InChI

InChI=1S/C10H22N2O3/c1-9(2,3)15-8(13)12-7-10(4,14)6-11-5/h11,14H,6-7H2,1-5H3,(H,12,13)

InChI Key

QQJNVLHEDSBPBR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(C)(CNC)O

Origin of Product

United States

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